1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
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Overview
Description
1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C8H7BrF2O. This compound is characterized by the presence of a bromomethyl group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Scientific Research Applications
Safety and Hazards
The safety data sheet for “1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene” indicates that it is a hazardous substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that bromomethyl compounds can act as electrophilic agents, reacting with nucleophilic sites in biological molecules .
Mode of Action
The compound can be processed to a variety of 1,1-difluorinated electrophilic building blocks via I(I)/I(III) catalysis . This inexpensive main group catalysis strategy employs p-TolI as an effective organocatalyst when combined with Selectfluor® and simple amine·HF complexes . The primary C(sp3)–Br motif would facilitate downstream synthetic manipulations .
Biochemical Pathways
The compound’s ability to be processed into a variety of difluorinated electrophilic building blocks suggests it could potentially influence a wide range of biochemical reactions .
Result of Action
Its potential to be processed into a variety of difluorinated electrophilic building blocks suggests it could have diverse effects depending on the specific biochemical context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds .
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(difluoromethoxy)-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-(azidomethyl)-4-(difluoromethoxy)-2-fluorobenzene, while oxidation with potassium permanganate produces 4-(difluoromethoxy)-2-fluorobenzoic acid .
Comparison with Similar Compounds
1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene can be compared with other similar compounds, such as:
2-(Difluoromethoxy)benzyl bromide: This compound has a similar structure but lacks the fluorine atom on the benzene ring.
1-Bromo-3-(bromomethyl)-5-(difluoromethoxy)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical and biological processes .
Properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIXDPWAAZBQKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223664 |
Source
|
Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-33-7 |
Source
|
Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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